![molecular formula C20H21N3O5S B7479578 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, commonly known as BMS-582949, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound was originally discovered by Bristol-Myers Squibb and has been shown to have promising results in preclinical and clinical trials.
Wirkmechanismus
BMS-582949 works by selectively inhibiting the p38α MAPK, which is involved in the production of pro-inflammatory cytokines. By inhibiting this pathway, BMS-582949 reduces inflammation and immune response, which can lead to the alleviation of symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have potent anti-inflammatory effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been shown to reduce the recruitment of inflammatory cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BMS-582949 is its selectivity for the p38α MAPK pathway, which reduces the risk of off-target effects. However, one of the limitations of the compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the study of BMS-582949. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis. The compound may also have potential in the treatment of cancer, as the p38α MAPK pathway has been shown to be involved in tumor progression. Additionally, further research may be conducted to optimize the pharmacokinetic properties of the compound, such as its half-life and bioavailability.
Synthesemethoden
The synthesis of BMS-582949 involves several steps, starting with the reaction of 4-methoxybenzyl bromide with sodium hydride to form the corresponding carbanion. This carbanion is then reacted with N-(5-methyl-1,2-oxazol-3-yl)acetamide to form the intermediate compound. The final step involves the reaction of the intermediate with benzylsulfonyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent and selective activity against the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammation and immune response. The compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-15-12-19(22-28-15)21-20(24)14-23(13-16-6-4-3-5-7-16)29(25,26)18-10-8-17(27-2)9-11-18/h3-12H,13-14H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMABIMFXHWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.